molecular formula C25H24FN5 B12373329 (R)-Ido/tdo-IN-1

(R)-Ido/tdo-IN-1

Cat. No.: B12373329
M. Wt: 413.5 g/mol
InChI Key: UJGQDAMZVUNFBQ-RUZDIDTESA-N
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Description

®-Ido/tdo-IN-1 is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to interact with specific molecular targets, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ido/tdo-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include the use of chiral catalysts and specific reaction conditions such as temperature, pressure, and pH to achieve the desired configuration.

Industrial Production Methods: In an industrial setting, the production of ®-Ido/tdo-IN-1 may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions: ®-Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired transformation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

®-Ido/tdo-IN-1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: ®-Ido/tdo-IN-1 is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Ido/tdo-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • (S)-Ido/tdo-IN-1
  • ®-Ido/tdo-IN-2
  • ®-Ido/tdo-IN-3

Comparison: ®-Ido/tdo-IN-1 is unique in its specific stereochemistry, which confers distinct biological and chemical properties compared to its analogs. For example, (S)-Ido/tdo-IN-1 may have different binding affinities and activities due to its opposite configuration. Similarly, ®-Ido/tdo-IN-2 and ®-Ido/tdo-IN-3 may differ in their chemical reactivity and applications based on variations in their molecular structures.

Properties

Molecular Formula

C25H24FN5

Molecular Weight

413.5 g/mol

IUPAC Name

(5R)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole

InChI

InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m1/s1

InChI Key

UJGQDAMZVUNFBQ-RUZDIDTESA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@@H]4C5=C(C=CC=C5F)C6=CN=CN46

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46

Origin of Product

United States

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